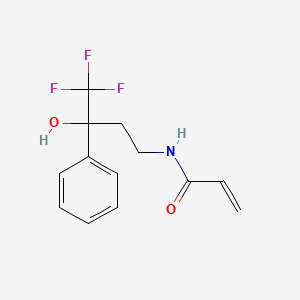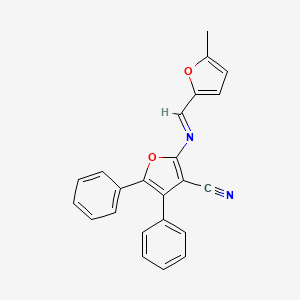
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Chemical Structure Analysis
The compound exhibits unique torsion angles differing from typical values in Fmoc-protected amino acids, influencing molecular orientation and hydrogen bonding. This suggests its potential in modifying the chemical properties of related compounds (Yamada, Hashizume, & Shimizu, 2008).
2. Synthesis and Utility in Dipeptidyl Ureas
An efficient synthesis method for this compound has been developed, allowing its use as a building block in synthesizing dipeptidyl urea esters. This application is significant in the field of peptide chemistry and drug development (Babu & Kantharaju, 2005).
3. Photochemical Studies
This compound, under certain conditions, transforms into other molecular structures, demonstrating photochemical properties that could be explored in materials science and photodynamic therapy (Mladenova et al., 2001).
4. Conformational Studies
The derivative 9-(2-alkylphenyl)fluorene shows varying internal rotation barriers, which could be crucial for understanding molecular dynamics in materials and pharmaceuticals (Nakamura, Nakamura, & Ōki, 1977).
5. Application in Fluorescent Chemosensors
Carbazole and fluorene derivatives have been developed for use in environmental, biosensing, and toxin detection due to their excellent fluorescence properties. This application demonstrates the potential of fluorene derivatives in creating sensitive and selective sensors (Qian, Zhang, Liu, & Xia, 2019).
6. Biotransformation in Pharmacological Applications
Biphenyl-utilizing bacteria can convert 9H-carbazole derivatives into various metabolites, demonstrating the potential for producing diverse pharmacological compounds (Waldau et al., 2009).
7. Optoelectronic Properties
The synthesis and characterization of star-burst carbazol derivatives indicate significant implications in the development of materials with advanced optoelectronic properties (Xi-cun, 2010).
8. Electronic and Photophysical Properties in Organic Light-Emitting Diodes
Novel host materials based on spirofluorene, indole, and carbazole derivatives show promising applications in enhancing the performance of organic light-emitting diodes (Dong et al., 2017).
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-ethynylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-2-16-8-7-9-17(14-16)24-23(25)26-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-14,22H,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMDIURFHUSMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)

![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)
acetate](/img/structure/B2775091.png)


![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)
![Methyl 2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2775097.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)


![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)